molecular formula C15H7Cl3N2O B14636949 3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile CAS No. 56266-83-2

3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile

Katalognummer: B14636949
CAS-Nummer: 56266-83-2
Molekulargewicht: 337.6 g/mol
InChI-Schlüssel: YSXNOMKBLNFSKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile is an organic compound characterized by its complex structure, which includes multiple chlorine atoms, a phenoxy group, and dicarbonitrile groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps. One common approach is the Friedel-Crafts acylation, followed by a conversion from the acyl group to an alkane and subsequent nitration . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield chlorinated benzoic acids, while reduction could produce less chlorinated derivatives.

Wissenschaftliche Forschungsanwendungen

3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4,6-Trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to its specific arrangement of chlorine atoms, phenoxy group, and dicarbonitrile groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

56266-83-2

Molekularformel

C15H7Cl3N2O

Molekulargewicht

337.6 g/mol

IUPAC-Name

3,4,6-trichloro-5-(3-methylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H7Cl3N2O/c1-8-3-2-4-9(5-8)21-15-13(17)11(7-20)10(6-19)12(16)14(15)18/h2-5H,1H3

InChI-Schlüssel

YSXNOMKBLNFSKK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OC2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.